molecular formula C16H12BrN7O2 B2785698 5-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide CAS No. 2034599-09-0

5-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide

Cat. No. B2785698
CAS RN: 2034599-09-0
M. Wt: 414.223
InChI Key: DTNPPYKXOLSFNJ-UHFFFAOYSA-N
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Description

“5-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide” is a complex organic compound. It contains several functional groups and rings, including a bromine atom, a nicotinamide group, a triazolopyridine ring, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom . The triazolopyridine is another type of nitrogen-containing ring . The presence of these rings, along with the bromine atom and the nicotinamide group, would give this compound unique chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the bromine atom could make it a good leaving group in nucleophilic substitution reactions . The various nitrogen-containing rings could potentially participate in a variety of reactions, such as condensation reactions or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly volatile . The nitrogen-containing rings could potentially make it a base, depending on their exact structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with . Without more specific information, it’s difficult to provide a detailed analysis of its mechanism of action.

Future Directions

The future directions for research on this compound could be quite broad, given its complex structure. It could potentially be explored for use in a variety of fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

5-bromo-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN7O2/c1-9-20-16(26-23-9)10-2-3-24-13(5-10)21-22-14(24)8-19-15(25)11-4-12(17)7-18-6-11/h2-7H,8H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNPPYKXOLSFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide

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